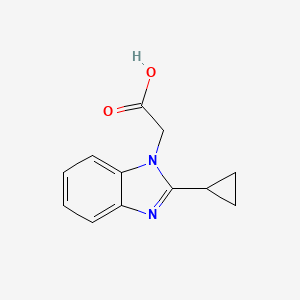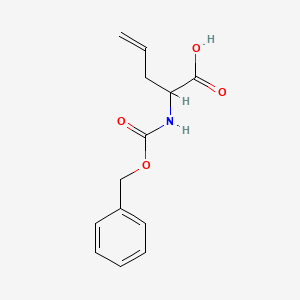
2-Amino-1-(m-tolyl)ethanol
Vue d'ensemble
Description
2-Amino-1-(m-tolyl)ethanol, also known as 2-Amino-1-(3-methylphenyl)ethanol, is an organic compound that belongs to the family of amino alcohols. It is related to ethanolamine, a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . In a study, random amino-alcohol-based poly(ester amide)s were synthesized using adipic acid and differently substituted amino-alcohols .Molecular Structure Analysis
The molecular structure of this compound involves an amino group (-NH2) and a hydroxyl group (-OH), making it an amino alcohol. The tolyl group in the compound is an aryl group related to toluene, with the general formula CH3C6H4−R .Chemical Reactions Analysis
Tolyl groups, which are part of the this compound structure, are often functionalized into compounds through Williamson etherification or C-C coupling reactions . Ethanolamine, a related compound, can undergo various reactions, including oxidation to form ethanal (acetaldehyde), ethanoic acid (acetic acid), or carbon dioxide .Applications De Recherche Scientifique
Stereochemistry and Enzymatic Reactions
Research by Gani, Wallis, and Young (1983) explored the stereochemistry of 2-aminoethanol in the context of ethanolamine ammonia-lyase, revealing insights into the rearrangement of 2-aminoethanol with a focus on isotope effects and stereochemical integrity. This study contributes to a deeper understanding of enzymatic processes involving 2-amino alcohols (Gani, Wallis, & Young, 1983).
Alcohol Receptors and Ethanol Sensitivity
Mascia et al. (1996) investigated the effects of ethanol on strychnine-sensitive glycine receptors, revealing how specific amino acids can influence ethanol sensitivity. This research underscores the role of molecular structure in the physiological response to substances like ethanol (Mascia et al., 1996).
Biochemical Applications
Geoghegan and Stroh (1992) demonstrated the use of 2-amino alcohols in protein and peptide modification. Their method, involving the oxidation of 2-amino alcohols to generate aldehydes for site-directed labeling, illustrates the application of 2-amino alcohols in biochemical research and protein tagging (Geoghegan & Stroh, 1992).
Solubility and Hydrophobicity Studies
Nozaki and Tanford (1971) investigated the solubility of amino acids and peptides in aqueous ethanol solutions, providing valuable data for understanding the interactions and stability of amino acid side chains in different solvents. This research offers insights into the solubility behavior of substances like 2-amino alcohols in various environments (Nozaki & Tanford, 1971).
Synthesis and Chirality in Organic Chemistry
Afraz et al. (2003) explored the synthesis of chiral amino alcohols, demonstrating the application of 2-amino alcohols in resolving agents for chiral compounds. This study highlights the significance of amino alcohols in organic synthesis and chiral resolution processes (Afraz et al., 2003).
Environmental and Industrial Applications
Dixit and Mollekopf (2014) described the use of diglycolamine, a type of 2-amino alcohol, in CO2 absorption processes. This research indicates the potential of 2-amino alcohols in environmental applications, particularly in the treatment of gases like natural gas, flue gas, and landfill gas (Dixit & Mollekopf, 2014).
Safety and Hazards
Mécanisme D'action
Mode of Action
It contains both a primary amine and a primary alcohol, which suggests that it could participate in a variety of chemical reactions . For instance, primary amines can undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds, such as ethanol, are known to be metabolized in the liver through several enzymatic pathways, including alcohol dehydrogenase and cytochrome p450 enzyme cyp2e1 .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(m-tolyl)ethanol plays a significant role in biochemical reactions due to its bifunctional nature, containing both a primary amine and a primary alcohol. This compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohols and aldehydes. Additionally, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The interactions of this compound with these enzymes and proteins are crucial for its role in various metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neuronal function. Additionally, this compound can impact the expression of genes related to cell growth and differentiation, highlighting its potential role in cellular development and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins through hydrogen bonding and other non-covalent interactions, leading to changes in their conformation and activity. For example, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism. These temporal effects are important for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of alcohols and aldehydes. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of alcohols to aldehydes and further to carboxylic acids. These interactions can affect metabolic flux and the levels of metabolites in cells, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects on cellular function. The localization of this compound within these compartments can impact its activity and interactions with other biomolecules, highlighting its role in cellular processes .
Propriétés
IUPAC Name |
2-amino-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZOTKNVCPHART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541880 | |
| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53360-88-6 | |
| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)







